Fanapanel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Stroke

Studies are investigating the effectiveness of Fanapanel in reducing neuronal damage and improving functional outcomes after stroke.

Epilepsy

Research is underway to determine if Fanapanel can help control seizures in patients with epilepsy who do not respond well to current medications [].

Neurodegenerative Diseases

Scientific inquiry is exploring the potential of Fanapanel in slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease by protecting neurons from excitotoxicity, a process where excessive glutamate stimulation damages brain cells [, ].

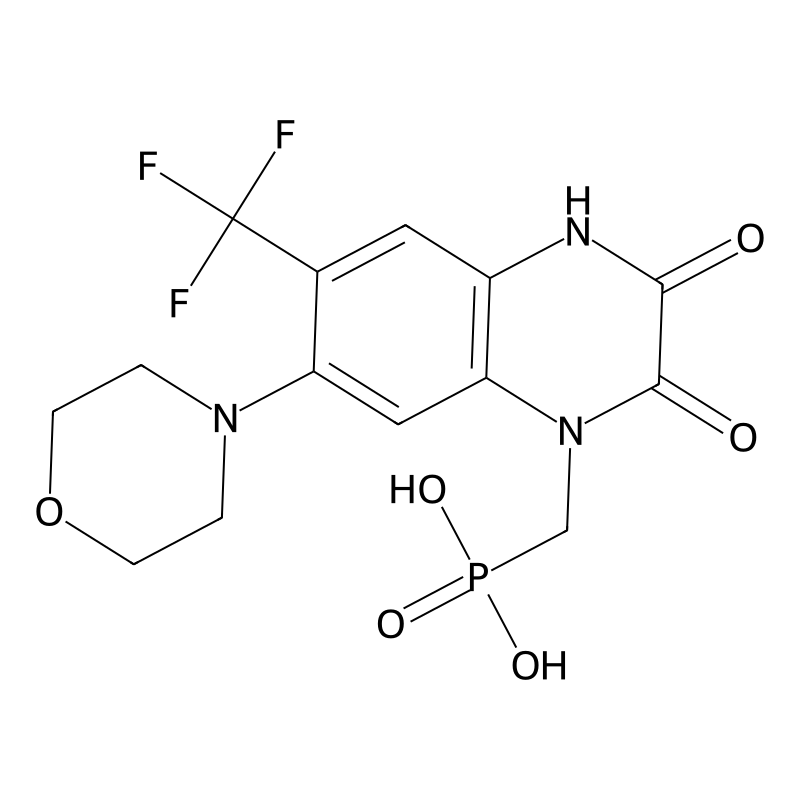

Fanapanel is a compound classified as a quinoxalinedione derivative, specifically known for its role as a competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor, commonly referred to as the AMPA receptor. The chemical formula for Fanapanel is with a molar mass of approximately 409.258 g/mol. Its structure features a bicyclic heterocycle made up of a fused benzene and pyrazine ring, characteristic of quinoxalines .

Fanapanel acts as a competitive antagonist of the AMPA receptor, a key glutamate receptor subtype in the brain involved in excitatory neurotransmission []. By blocking this receptor, Fanapanel was thought to potentially reduce excitotoxicity, a process of excessive neuronal stimulation that can lead to cell death in stroke and other brain injuries [].

The synthesis of Fanapanel involves multiple steps typical for quinoxaline derivatives. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing quinoxalinediones often include:

- Formation of the Quinoxaline Ring: This typically involves cyclization reactions between ortho-diamines and α-dicarbonyl compounds.

- Functionalization: Subsequent steps may involve the introduction of trifluoromethyl and phosphonic acid groups to enhance biological activity and receptor selectivity.

- Purification: Final products are usually purified through crystallization or chromatography techniques.

The exact synthetic pathway may vary based on desired modifications and functional groups .

Fanapanel was primarily developed for potential use in treating neurological disorders such as:

- Cerebral Ischemia: Targeting brain injuries caused by reduced blood flow.

- Traumatic Brain Injury: Aiming to mitigate damage from acute trauma.

Despite its initial promise, clinical development faced significant setbacks due to safety concerns .

Interaction studies have demonstrated that Fanapanel selectively inhibits AMPA receptors with high affinity, showing Ki values indicating strong binding capabilities (e.g., 120 nM against [3H]-AMPA). Its selectivity for AMPA over NMDA receptors suggests a targeted approach in modulating excitatory neurotransmission without broadly affecting other glutamate receptor systems .

Several compounds share structural or functional similarities with Fanapanel, particularly within the class of AMPA receptor antagonists:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Perampanel | Non-competitive antagonist | Approved for epilepsy treatment | Unique mechanism of action |

| NBQX | Quinoxaline derivative | High potency against AMPA receptors | Used primarily in research settings |

| GYKI 52466 | Quinoxaline derivative | Selective AMPA antagonist | Less sedation compared to Fanapanel |

| ZK 200775 | Quinoxalinedione | Another name for Fanapanel | Investigational status |

Fanapanel's uniqueness lies in its specific chemical modifications that enhance its receptor binding properties while also presenting significant side effects that limit its clinical utility compared to other compounds like Perampanel and NBQX, which have more favorable safety profiles .

Fanapanel, a quinoxalinedione derivative, is systematically named {[7-(4-morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid according to IUPAC conventions. Its molecular formula, C₁₄H₁₅F₃N₃O₆P, reflects a complex architecture featuring a quinoxaline core fused with morpholine and trifluoromethyl substituents, terminated by a phosphonic acid group.

| Property | Value |

|---|---|

| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid |

| Molecular Formula | C₁₄H₁₅F₃N₃O₆P |

| Molecular Weight | 409.25 g/mol |

| CAS Registry Number | 161605-73-8 |

The structural complexity arises from its fused heterocyclic system, which includes a quinoxaline ring (two nitrogen atoms at positions 1 and 4), a morpholine substituent at position 7, and a trifluoromethyl group at position 6. The phosphonic acid moiety at the methyl position enhances its polarity and binding affinity for biological targets.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation and purity assessment of Fanapanel. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen atoms within the quinoxalinedione scaffold and morpholine substituent [1]. The spectroscopic pattern reveals characteristic chemical shifts that are consistent with the expected molecular structure, including signals corresponding to the aromatic protons of the quinoxaline ring system and the aliphatic protons of the morpholine moiety.

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing information about the carbon framework of the molecule [1]. The carbon signals allow for identification of the quinoxaline scaffold carbons, the morpholine ring carbons, and the trifluoromethyl group, which appears as a characteristic quartet pattern due to carbon-fluorine coupling. This technique is particularly valuable for detecting structural impurities and confirming the integrity of the phosphonic acid functionality.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation through elucidation of connectivity patterns and spatial relationships within the molecule [1]. These advanced techniques are essential for complete structural assignment and can detect subtle structural variations that might indicate degradation products or synthetic impurities.

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry represents the primary method for molecular weight confirmation and structural analysis of Fanapanel [2] [3]. The technique readily produces the protonated molecular ion [M+H]+ at mass-to-charge ratio 410.2, corresponding to the expected molecular weight of 409.25 Daltons for the anhydrous form [4]. The soft ionization conditions of electrospray ionization preserve the molecular integrity while providing excellent sensitivity for analytical applications.

Fragmentation patterns observed in tandem mass spectrometry experiments provide detailed structural information and support impurity profiling efforts [3]. The fragmentation typically involves loss of the morpholine substituent, cleavage of the phosphonic acid group, and breakdown of the quinoxalinedione core structure. These fragmentation pathways serve as diagnostic tools for confirming molecular identity and detecting related substances.

High-resolution mass spectrometry using time-of-flight or Orbitrap analyzers enables determination of elemental composition with high accuracy [5]. This capability is essential for distinguishing between isobaric compounds and confirming the presence of specific elements such as fluorine and phosphorus within the molecular structure.

X-Ray Diffraction Studies

X-ray powder diffraction analysis provides critical information about the crystalline structure and polymorphic forms of Fanapanel [6] [7]. The technique is non-destructive and enables identification of different solid-state forms that may exhibit varying physicochemical properties such as solubility, stability, and bioavailability.

Single crystal X-ray diffraction, when suitable crystals are available, offers the most detailed structural information including precise atomic coordinates, bond lengths, and intermolecular interactions [8]. This technique can reveal hydrogen bonding patterns and crystal packing arrangements that influence the stability and processing characteristics of the compound.

Powder diffraction patterns serve as fingerprints for quality control purposes, ensuring batch-to-batch consistency in crystalline form [9]. The diffraction peaks at specific angles provide characteristic signatures that can detect the presence of polymorphic impurities or hydrated forms of the compound.

Chromatographic Purity Assessment

High Performance Liquid Chromatography Methods

Reversed-phase high performance liquid chromatography represents the standard method for purity assessment of Fanapanel, with specifications typically requiring ≥98% purity [10] [11]. The separation is achieved using acetonitrile-water mobile phases with appropriate buffer systems to optimize peak shape and resolution. Detection at 254 nanometers provides adequate sensitivity for quantitative analysis while maintaining specificity for the chromophoric quinoxalinedione system.

Method development considerations include selection of stationary phase chemistry, mobile phase composition, and gradient conditions to achieve optimal separation of Fanapanel from potential impurities [12]. C18 stationary phases are commonly employed, though alternative phases such as phenyl or cyano may offer improved selectivity for specific impurity profiles.

Ultra-high performance liquid chromatography systems provide enhanced resolution and reduced analysis times compared to conventional high performance liquid chromatography [12]. The use of sub-2 micrometer particles and elevated pressures enables superior separation efficiency, which is particularly beneficial for complex impurity profiling applications.

Liquid Chromatography-Mass Spectrometry Integration

Liquid chromatography coupled with tandem mass spectrometry provides the highest specificity for Fanapanel analysis and impurity characterization [11] [5]. The combination of chromatographic separation with mass spectrometric detection enables unambiguous identification of related substances and degradation products. Selected reaction monitoring modes offer exceptional sensitivity and selectivity for quantitative applications.

Time-of-flight mass spectrometry detection provides accurate mass measurements that support elemental composition determination for unknown impurities [5]. This capability is essential for structural elucidation of degradation products and process-related impurities that may arise during synthesis or storage.

High-resolution mass spectrometry methods enable differentiation between closely related compounds and provide confidence in peak purity assessments [13]. The accurate mass capability supports metabolite identification studies and facilitates development of analytical methods for biological matrices.

Gradient Elution Optimization

Gradient elution systems are essential for achieving comprehensive separation of Fanapanel from its impurities while maintaining reasonable analysis times [12]. The optimization process involves systematic evaluation of gradient slope, initial and final mobile phase compositions, and column temperature to maximize resolution and peak capacity.

Isocratic methods may be suitable for routine purity assessment when the impurity profile is well-characterized and limited in complexity [12]. However, gradient methods generally provide superior performance for comprehensive impurity profiling and method robustness across different sample types.

Method validation parameters including specificity, linearity, accuracy, precision, and robustness must be thoroughly evaluated to ensure reliable analytical performance [14]. These validation studies provide confidence in the analytical results and support regulatory submission requirements.

Stability Under Varied Physicochemical Conditions

Temperature-Dependent Stability

Fanapanel demonstrates optimal stability when stored at refrigerated temperatures of 2-8°C, with extended stability achieved at -20°C for up to three years [2] [15]. Accelerated stability testing at elevated temperatures reveals the kinetics of thermal degradation and provides predictive models for shelf-life estimation. The quinoxalinedione core structure exhibits inherent thermal stability, though prolonged exposure to elevated temperatures may lead to oxidative degradation or hydrolysis of the phosphonic acid group [16].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide detailed information about phase transitions, decomposition temperatures, and thermal stability profiles [17]. These techniques complement chemical stability studies by revealing physical changes that may precede chemical degradation.

The morpholine substituent represents a potential site of thermal instability, particularly under oxidative conditions [18]. Monitoring of thermal degradation products requires sensitive analytical methods capable of detecting and quantifying minor degradation pathways.

Hydrolytic Stability Assessment

The phosphonic acid functionality in Fanapanel may exhibit pH-dependent stability, with hydrolysis rates varying significantly across different pH ranges [18]. Alkaline conditions generally promote hydrolytic degradation, while acidic conditions may offer enhanced stability. Physiological pH conditions typically provide acceptable stability for biological applications.

Moisture content control is critical for maintaining long-term stability, with specifications typically limiting water content to ≤1.0% [11]. Karl Fischer titration provides accurate determination of water content and supports stability monitoring programs. Controlled humidity storage conditions prevent moisture uptake that could catalyze hydrolytic degradation pathways.

Buffer systems used in formulation development must be carefully selected to maintain pH within the optimal stability range while providing adequate buffering capacity [19]. Compatibility studies with excipients ensure that formulation components do not adversely affect stability profiles.

Photostability Evaluation

Light exposure represents a significant stability concern for quinoxalinedione compounds, necessitating protection from direct sunlight during storage and handling [9]. Photodegradation studies conducted according to International Council for Harmonisation guidelines reveal the photosensitivity profile and support packaging recommendations.

Ultraviolet-visible spectroscopy monitoring during photostability testing provides insight into chromophore changes that accompany photodegradation [20]. The quinoxalinedione system exhibits characteristic absorption patterns that can serve as indicators of photochemical stability.

Packaging materials must provide adequate light protection while maintaining compatibility with the compound [21]. Amber glass containers or opaque packaging systems are typically recommended to minimize photodegradation risks during storage and distribution.

Oxidative Stability Considerations

The quinoxalinedione core structure may undergo oxidative degradation under aerobic conditions, particularly in the presence of metal catalysts or elevated temperatures [22] [23]. Antioxidant systems may be incorporated into formulations to enhance oxidative stability, though compatibility with the active compound must be thoroughly evaluated.

Forced degradation studies using hydrogen peroxide or other oxidizing agents reveal potential oxidation pathways and support development of stability-indicating analytical methods [24]. These studies are essential for understanding degradation mechanisms and establishing appropriate storage conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Webb SM, Vollrath-Smith FR, Shin R, Jhou TC, Xu S, Ikemoto S. Rewarding and incentive motivational effects of excitatory amino acid receptor antagonists into the median raphe and adjacent regions of the rat. Psychopharmacology (Berl). 2012 Dec;224(3):401-12. doi: 10.1007/s00213-012-2759-0. Epub 2012 Jun 30. PubMed PMID: 22752328; PubMed Central PMCID: PMC3498528.

3: Bergholz R, Staks T, Rüther K. Effects of the AMPA antagonist ZK 200775 on visual function: a randomized controlled trial. PLoS One. 2010 Aug 12;5(8):e12111. doi: 10.1371/journal.pone.0012111. PubMed PMID: 20711429; PubMed Central PMCID: PMC2920815.

4: Gronier B. Involvement of glutamate neurotransmission and N-methyl-d-aspartate receptor in the activation of midbrain dopamine neurons by 5-HT1A receptor agonists: an electrophysiological study in the rat. Neuroscience. 2008 Oct 28;156(4):995-1004. doi: 10.1016/j.neuroscience.2008.08.033. Epub 2008 Aug 27. PubMed PMID: 18801415.

5: Walters MR, Kaste M, Lees KR, Diener HC, Hommel M, De Keyser J, Steiner H, Versavel M. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study. Cerebrovasc Dis. 2005;20(5):304-9. Epub 2005 Aug 30. PubMed PMID: 16131799.

6: Kosowski AR, Cebers G, Cebere A, Swanhagen AC, Liljequist S. Nicotine-induced dopamine release in the nucleus accumbens is inhibited by the novel AMPA antagonist ZK200775 and the NMDA antagonist CGP39551. Psychopharmacology (Berl). 2004 Aug;175(1):114-23. Epub 2004 Apr 16. PubMed PMID: 15088078.

7: Elting JW, Sulter GA, Kaste M, Lees KR, Diener HC, Hommel M, Versavel M, Teelken AW, De Keyser J. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels. Stroke. 2002 Dec;33(12):2813-8. PubMed PMID: 12468775.

8: Smith T, Groom A, Zhu B, Turski L. Autoimmune encephalomyelitis ameliorated by AMPA antagonists. Nat Med. 2000 Jan;6(1):62-6. PubMed PMID: 10613825.

9: Turski L, Huth A, Sheardown M, McDonald F, Neuhaus R, Schneider HH, Dirnagl U, Wiegand F, Jacobsen P, Ottow E. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma. Proc Natl Acad Sci U S A. 1998 Sep 1;95(18):10960-5. PubMed PMID: 9724812; PubMed Central PMCID: PMC28003.